

# Technical Guide: Physicochemical Properties of Benzyl N-(2-aminophenyl)carbamate

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## Compound of Interest

Compound Name: *Benzyl N-(2-aminophenyl)carbamate*

Cat. No.: *B3253778*

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## Abstract

This technical guide provides a summary of the known physicochemical properties of **Benzyl N-(2-aminophenyl)carbamate** (CAS No. 22706-01-0). While comprehensive experimental data for this compound is not extensively available in public literature, this document outlines its fundamental molecular characteristics. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters including melting point, solubility, pKa, and the partition coefficient (logP). These methodologies are provided to guide researchers in the empirical evaluation of this compound. This guide also includes workflow diagrams for its chemical synthesis and for a general experimental procedure to characterize its physical properties.

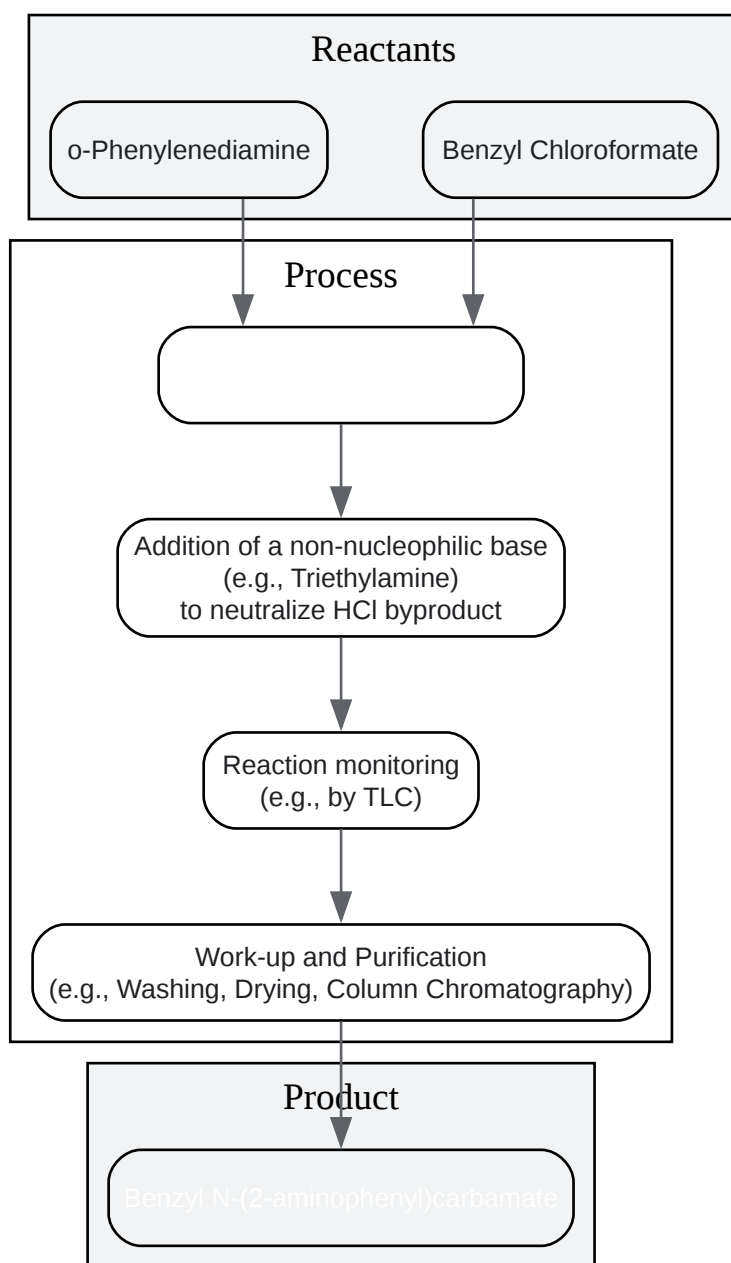
## Core Physicochemical Data

The following table summarizes the available identifying and structural information for **Benzyl N-(2-aminophenyl)carbamate**. It is important to note that experimental values for several key physicochemical properties are not readily found in surveyed scientific databases. The subsequent sections provide detailed protocols for the experimental determination of these properties.

Property	Value	Source(s)
IUPAC Name	Benzyl N-(2-aminophenyl)carbamate	Benchchem
CAS Number	22706-01-0	Benchchem
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	Benchchem
Molecular Weight	242.27 g/mol	Benchchem
Canonical SMILES	<chem>C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N</chem>	Benchchem
InChI Key	GUYDLEUJFLEJSJ-UHFFFAOYSA-N	Benchchem
Melting Point	Data not available	
Boiling Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	
logP	Data not available	

## Synthesis Workflow

**Benzyl N-(2-aminophenyl)carbamate** can be synthesized via the N-acylation of o-phenylenediamine with benzyl chloroformate. This reaction selectively protects one of the amino groups, yielding the desired product. The general workflow for this synthesis is depicted below.



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Synthesis workflow for **Benzyl N-(2-aminophenyl)carbamate**.

## Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physicochemical properties of **Benzyl N-(2-aminophenyl)carbamate**.

## Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.<sup>[1][2][3][4][5]</sup> The capillary method is a standard technique for this determination.

Apparatus and Materials:

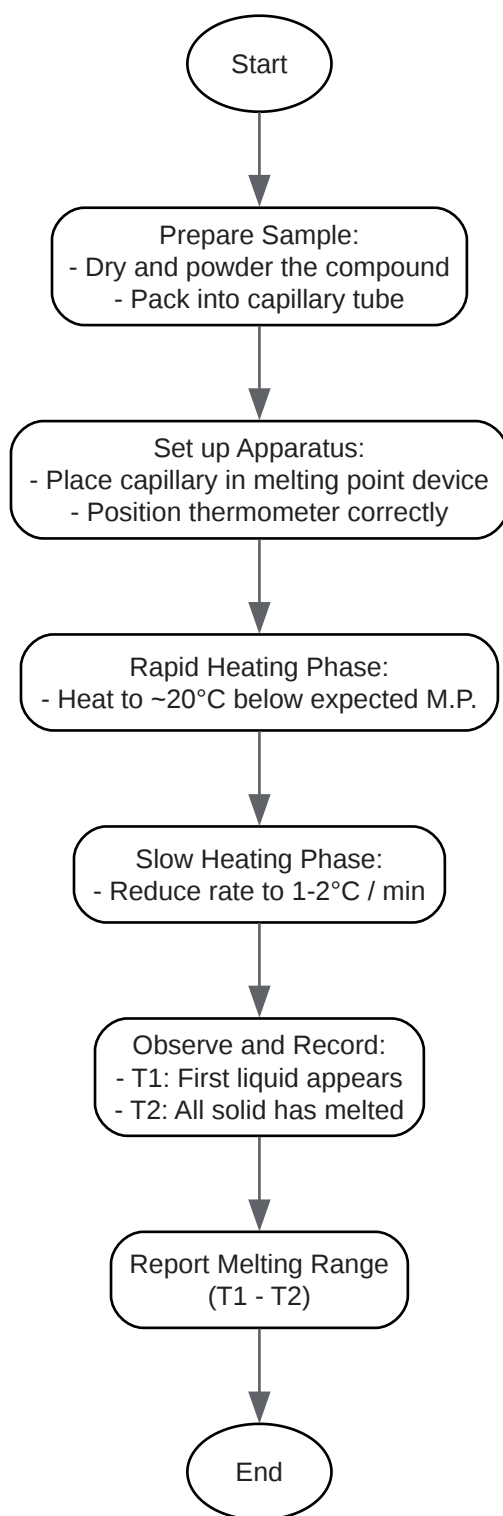
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula
- Heating bath fluid (if using Thiele tube, e.g., silicone oil)
- **Benzyl N-(2-aminophenyl)carbamate** sample

Procedure:

- Ensure the sample of **Benzyl N-(2-aminophenyl)carbamate** is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.
- Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube. Ensure the sample is level with the thermometer bulb.<sup>[3]</sup>
- Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough measurement may be necessary).
- Decrease the heating rate to 1-2°C per minute as the melting point is approached to ensure thermal equilibrium.<sup>[2]</sup>

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2°C).<sup>[1]</sup>

The following diagram illustrates the general workflow for this experimental procedure.



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Workflow for Melting Point Determination.

## Determination of Aqueous Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a solvent at a specific temperature. The shake-flask method is a common approach.<sup>[6][7][8]</sup>

Apparatus and Materials:

- **Benzyl N-(2-aminophenyl)carbamate** sample
- Distilled or deionized water
- Analytical balance
- Vials or flasks with secure caps
- Constant temperature shaker bath
- Filtration system (e.g., 0.45 µm syringe filters)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Add an excess amount of solid **Benzyl N-(2-aminophenyl)carbamate** to a vial containing a known volume of water. The excess solid is crucial to ensure saturation is reached.
- Seal the vials and place them in a constant temperature shaker bath, typically set at 25°C or 37°C.
- Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
- After equilibration, allow the vials to stand in the temperature bath to let the excess solid settle.
- Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

- Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
- Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the compound at that temperature.

## Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, potentiometric titration is a precise method for its determination.<sup>[9][10]</sup>

### Apparatus and Materials:

- Potentiometer with a pH electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker or titration vessel
- Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants
- **Benzyl N-(2-aminophenyl)carbamate** sample
- Solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds)
- Inert gas supply (e.g., nitrogen)

### Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).<sup>[9]</sup>



- Accurately weigh and dissolve a known amount of **Benzyl N-(2-aminophenyl)carbamate** in a specific volume of solvent in the titration vessel.
- If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 for a basic compound) using the appropriate titrant.
- Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration.<sup>[10]</sup>
- Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.
- Begin the titration by adding small, precise increments of the titrant (e.g., NaOH if the initial solution is acidic).
- Record the pH of the solution after each addition, allowing the reading to stabilize.
- Continue the titration well past the equivalence point(s), where sharp changes in pH occur.
- Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region, which corresponds to the half-equivalence point. For more accuracy, the inflection point of the first derivative of the titration curve can be used to locate the equivalence point.

## Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for logP determination.

Apparatus and Materials:

- **Benzyl N-(2-aminophenyl)carbamate** sample
- n-Octanol (HPLC grade)
- Phosphate-buffered saline (PBS, pH 7.4)

- Separatory funnels or vials
- Mechanical shaker or rotator
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures thermodynamic equilibrium during the experiment.
- Prepare a stock solution of **Benzyl N-(2-aminophenyl)carbamate** in either pre-saturated n-octanol or PBS.
- Add equal volumes of the pre-saturated n-octanol and pre-saturated PBS to a separatory funnel or vial.
- Add a small volume of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid saturation in either phase.
- Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
- Centrifuge the mixture to ensure complete separation of the two phases.
- Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.
- Determine the concentration of the compound in each phase using a suitable and validated analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:  $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$ .
- The logP is the base-10 logarithm of the partition coefficient:  $\log P = \log_{10}(P)$ .

## Conclusion

This technical guide has presented the available molecular and structural information for **Benzyl N-(2-aminophenyl)carbamate**. While a full experimental profile of its physicochemical properties is not currently available in the literature, this document provides researchers with robust, standardized protocols to determine these essential parameters. The provided workflows for synthesis and experimental analysis serve as a practical foundation for further investigation and application of this compound in research and development. The empirical determination of the properties outlined herein is strongly encouraged for any application requiring precise physicochemical data.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Benzyl N-(2-aminophenyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at:

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